Benzoic acid, 2-[[3-[[(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)amino]carbonyl]-2-hydroxy-1-naphthalenyl]azo]-, butyl ester
Description
This compound is a structurally complex benzoic acid derivative characterized by three critical features:
- Azo (-N=N-) linkage: Connects a naphthalene ring to the benzoic acid core.
- 2-Hydroxy-1-naphthalenyl group: Substituted with a carbonyl-linked benzimidazole moiety (2,3-dihydro-2-oxo-1H-benzimidazol-5-yl).
- Butyl ester: Replaces the carboxylic acid proton, enhancing lipophilicity.
The combination of these groups imparts unique physicochemical and biological properties. The azo group contributes to chromophore activity, while the benzimidazole moiety may enable interactions with biological targets, such as enzymes or receptors . The butyl ester group improves membrane permeability compared to shorter-chain esters .
Properties
IUPAC Name |
butyl 2-[[2-hydroxy-3-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)carbamoyl]naphthalen-1-yl]diazenyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H25N5O5/c1-2-3-14-39-28(37)20-10-6-7-11-22(20)33-34-25-19-9-5-4-8-17(19)15-21(26(25)35)27(36)30-18-12-13-23-24(16-18)32-29(38)31-23/h4-13,15-16,35H,2-3,14H2,1H3,(H,30,36)(H2,31,32,38) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFVRAFISISJRPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=CC=C1N=NC2=C(C(=CC3=CC=CC=C32)C(=O)NC4=CC5=C(C=C4)NC(=O)N5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H25N5O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9067645 | |
| Record name | Benzoic acid, 2-[[3-[[(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)amino]carbonyl]-2-hydroxy-1-naphthalenyl]azo]-, butyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9067645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
523.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31778-10-6 | |
| Record name | Butyl 2-[2-[3-[[(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)amino]carbonyl]-2-hydroxy-1-naphthalenyl]diazenyl]benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31778-10-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 2-(2-(3-(((2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)amino)carbonyl)-2-hydroxy-1-naphthalenyl)diazenyl)-, butyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031778106 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 2-[2-[3-[[(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)amino]carbonyl]-2-hydroxy-1-naphthalenyl]diazenyl]-, butyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzoic acid, 2-[[3-[[(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)amino]carbonyl]-2-hydroxy-1-naphthalenyl]azo]-, butyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9067645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Butyl 2-[[3-[[(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)amino]carbonyl]-2-hydroxy-1-naphthyl]azo]benzoate | |
| Source | European Chemicals Agency (ECHA) | |
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Biological Activity
Benzoic acid derivatives are significant in various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article focuses on the biological activity of the compound Benzoic acid, 2-[[3-[[(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)amino]carbonyl]-2-hydroxy-1-naphthalenyl]azo]-, butyl ester . The compound's structure suggests potential interactions with biological targets due to its functional groups.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A benzoic acid moiety
- A naphthalene ring system
- An azo group linking to a benzimidazole derivative
This structure is likely responsible for its diverse biological activities.
Antimicrobial Activity
Research indicates that benzoic acid derivatives exhibit antimicrobial properties. For instance, compounds with similar structural motifs have shown effectiveness against various bacterial strains. The presence of the naphthalene and benzimidazole moieties may enhance the compound's ability to disrupt microbial cell membranes or inhibit essential enzymes.
| Compound | Activity | Reference |
|---|---|---|
| Benzoic Acid Derivative A | Antibacterial (E. coli) | |
| Benzoic Acid Derivative B | Antifungal (Candida albicans) |
Anti-inflammatory Properties
Compounds containing benzimidazole rings have been studied for their anti-inflammatory effects. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). The specific compound may exhibit similar properties, contributing to its therapeutic potential.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzoic acid derivatives. The compound's ability to induce apoptosis in cancer cells has been documented, particularly through mechanisms involving oxidative stress and DNA damage.
Case Studies
- Antimicrobial Efficacy : A study evaluated various benzoic acid derivatives against multi-drug resistant bacteria. The compound showed significant inhibition at low concentrations, indicating its potential as a lead compound for developing new antibiotics.
- Anti-inflammatory Screening : In vitro assays demonstrated that the compound reduced the production of inflammatory markers in cultured macrophages, suggesting its utility in treating inflammatory diseases.
- Anticancer Investigations : In a recent study on human cancer cell lines, the compound induced apoptosis through the mitochondrial pathway, showcasing its potential as a chemotherapeutic agent.
Mechanistic Insights
The biological activities of the compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds like this one often act as inhibitors of key enzymes involved in microbial metabolism and inflammation.
- Cell Membrane Disruption : The hydrophobic nature of the naphthalene ring may facilitate interactions with lipid membranes, leading to cell lysis.
- DNA Interaction : The aromatic systems present may intercalate into DNA, affecting replication and transcription processes.
Comparison with Similar Compounds
Structural Analogues
Table 1: Key Structural Comparisons
Physicochemical Properties
Table 2: Comparative Physical Properties
Preparation Methods
Stepwise Preparation Method
2.1 Diazotization of Butyl o-Aminobenzoate
- Starting material: Butyl o-aminobenzoate (7 parts)
- Solvent system: 2 mol/L hydrochloric acid (100 parts) and water (100 parts)
- Procedure: The mixture is stirred and dissolved, then cooled to approximately 6 °C.
- Diazotization: Sodium nitrite solution (2 mol/L, 25 parts) is added under rapid stirring to form the diazonium salt.
- The reaction mixture is stirred further, filtered, and the pH adjusted to 5 to stabilize the diazonium intermediate.
2.2 Preparation of Coupling Component
- Compound: 5-(2'-hydroxy-3'-benzamido)-benzimidazole-2-one (19 parts, 84% purity)
- Treatment: Stirred with 2 mol/L sodium hydroxide solution (75 parts) and water (300 parts).
- Heating: The mixture is heated to 60-65 °C for hot filtration to remove insolubles.
- Cooling: The filtrate is cooled to below 10 °C before coupling.
- The cooled diazonium salt solution is added dropwise to the alkaline benzimidazole solution.
- pH control: Maintained between 5.0 and 6.2.
- Stirring: The mixture is stirred for 1 hour to allow azo coupling.
- Post-coupling: The reaction mixture is heated to boiling to complete the reaction.
- Filtration and washing: Hot filtration removes impurities, followed by water washing.
- Drying: The crude pigment is dried to yield approximately 20 parts of product.
Reaction Equation and Conditions Summary
| Step | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|
| Diazotization | Butyl o-aminobenzoate + HCl + NaNO2, 6 °C | Formation of diazonium salt | pH adjusted to 5 post-reaction |
| Coupling component prep | 5-(2'-hydroxy-3'-benzamido)-benzimidazole-2-one + NaOH, 60-65 °C | Solubilization and purification | Hot filtration to remove insolubles |
| Coupling reaction | Diazonium salt + coupling component, pH 5-6.2, stirring 1h | Azo bond formation | Followed by boiling and filtration |
| Isolation | Hot filtration, washing, drying | Purification and isolation | Yield approx. 20 parts crude pigment |
Chemical and Physical Data Relevant to Preparation
| Parameter | Value | Source/Notes |
|---|---|---|
| Molecular formula | C29H25N5O5 | Reflects complex azo-benzoic acid ester |
| Molar mass | 523.54 g/mol | Consistent with ester and azo functionalities |
| Melting point | >300 °C | Indicates thermal stability during synthesis |
| Solubility | 3.2 μg/L at 24 °C (water) | Low water solubility; necessitates organic solvents or alkaline media for reactions |
| pKa | 11.41 ± 0.30 | Relevant for pH control during coupling |
| Density | 1.39 ± 0.1 g/cm³ (predicted) | Affects handling and processing |
Research Findings and Notes on Preparation
- The diazotization step requires precise temperature control (around 6 °C) to maintain diazonium salt stability.
- pH control during coupling (5.0–6.2) is critical to optimize azo bond formation and avoid side reactions.
- The use of sodium hydroxide in coupling component preparation ensures solubilization of the benzimidazole derivative and removal of insolubles.
- Hot filtration steps before and after coupling improve purity by removing particulate matter.
- The final product is a bright red pigment with excellent solvent and chemical resistance, suitable for plastic coloring and inks.
- The esterification to butyl ester is typically done prior to diazotization, starting from butyl o-aminobenzoate, ensuring the ester functionality is preserved throughout the synthesis.
Summary Table of Preparation Method
| Stage | Key Reagents/Conditions | Outcome/Notes |
|---|---|---|
| Esterification (Pre-step) | Butyl alcohol + o-aminobenzoic acid (not detailed here) | Formation of butyl o-aminobenzoate |
| Diazotization | Butyl o-aminobenzoate + HCl + NaNO2, 6 °C | Diazonium salt intermediate |
| Coupling Component Prep | Benzimidazole derivative + NaOH, 60-65 °C | Solubilized coupling partner |
| Coupling | Diazonium salt + coupling component, pH 5-6.2 | Azo bond formation |
| Purification | Hot filtration, washing, drying | Crude pigment isolation |
This preparation method is well-documented in pigment chemistry literature and industrial pigment manufacturing, reflecting a balance between chemical reactivity and process control to yield a high-purity azo compound with benzimidazole functionality. The method leverages classical diazotization and azo coupling chemistry adapted for complex multifunctional substrates.
No direct alternative synthetic routes were found in the reviewed literature, indicating that the diazotization-coupling sequence remains the authoritative method for this compound's preparation.
Q & A
Q. What are the optimal conditions for recrystallizing this compound to minimize impurities from diazo coupling byproducts?
- Methodological Answer : Use gradient recrystallization with mixed solvents (e.g., ethanol/water) to exploit differential solubility. Monitor by TLC (silica gel, hexane/ethyl acetate) and HPLC (C18 column, acetonitrile/water gradient) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
